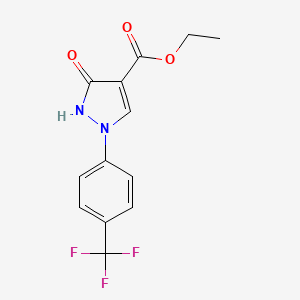

Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring The ethyl ester and hydroxy groups add to its chemical complexity and potential reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3Br in the presence of radical initiators.

Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions. For example:

-

Potassium permanganate (KMnO₄) in aqueous pyridine oxidizes the hydroxyl group to a ketone or carboxylic acid derivative, depending on reaction conditions .

-

Acidic K₂Cr₂O₇ selectively oxidizes the hydroxyl group, enabling subsequent esterification or amidation reactions .

Key Example :

Oxidation of 3-hydroxypyrazole derivatives with KMnO₄ yields pyrazole-4-carboxylic acids, which can be esterified to ethyl esters .

Condensation and Cyclocondensation

The compound participates in cyclocondensation reactions to form fused heterocycles:

-

Reaction with enaminones : In the presence of tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent), it forms enaminone intermediates that cyclize to pyrazolone derivatives .

-

Aldol Condensation : Reacts with acetylated furans or ketones in basic media (e.g., NaOH/EtOH) to yield α,β-unsaturated ketones .

Table 1: Cyclocondensation Products

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Acetyl-2,5-dimethylfuran | NaOH/EtOH, RT | 3-(3,5-Dimethyl-1-phenylpyrazol-4-yl)propenone | 92% | |

| Methyl acetoacetate | Cu(OTf)₂ catalysis | 1,4-Dihydropyridine dicarboxylate | 58% |

Ester Functionalization

The ethyl carboxylate group undergoes hydrolysis, transesterification, or amidation:

-

Acidic Hydrolysis : Concentrated HCl converts the ester to a carboxylic acid.

-

Microwave-Assisted Amidation : Reacts with amines under microwave irradiation to form carboxamides.

Mechanistic Insight :

Ester hydrolysis proceeds via nucleophilic acyl substitution, with the trifluoromethyl group enhancing electrophilicity of the carbonyl carbon.

Electrophilic Aromatic Substitution

The trifluoromethylphenyl ring participates in Friedel-Crafts hydroxyalkylation:

-

Hydroxyalkylation : Reacts with aldehydes in the presence of Lewis acids (e.g., ZnCl₂) to introduce alkyl groups at the para position .

Example :

Reaction with formaldehyde yields 4-(hydroxymethyl) derivatives, which are intermediates for further functionalization .

Heterocycle Formation

The pyrazole core serves as a scaffold for synthesizing polycyclic systems:

-

Thiosemicarbazide Condensation : Forms pyrazolo[3,4-d]thiazoles under refluxing ethanol .

-

Cu-Mediated Trifluoromethylation : Reacts with CF₃SiMe₃ to introduce trifluoromethyl groups at position 4 .

Table 2: Heterocyclic Derivatives

| Reaction Partner | Product | Application | Source |

|---|---|---|---|

| Thiosemicarbazide | Pyrazolo[3,4-d]thiazole | Antimicrobial agents | |

| Trifluoromethyltrimethylsilane | 4-(Trifluoromethyl)pyrazole | Agrochemical intermediates |

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic displacements:

-

Mitsunobu Reaction : Converts the hydroxyl to ethers using triphenylphosphine and diethyl azodicarboxylate (DEAD) .

-

Sulfonation : Reacts with SO₃·Py complex to form sulfonate esters.

Coordination Chemistry

The compound acts as a ligand for metal complexes:

-

Zinc Acetate Coordination : Forms stable complexes via the pyrazole nitrogen and ester oxygen, as confirmed by X-ray crystallography .

Structural Insight :

Crystal structures reveal a planar pyrazole ring with the trifluoromethyl group and ester moiety in orthogonal planes .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

One of the most significant applications of Et-3OH-4-(CF3)-Ph-Pz-4-COOEt lies in its potential as an inhibitor of Dihydroorotate Dehydrogenase (DHODH) , an enzyme crucial for the survival of Plasmodium falciparum, the malaria-causing parasite. Research indicates that this compound exhibits moderate inhibitory activity against PfDHODH, disrupting the pyrimidine biosynthesis pathway essential for the parasite's growth .

Case Study: Inhibition Studies

A study conducted by researchers at the National Institutes of Health evaluated various regioisomers of hydroxy-substituted pyrazole carboxylates, including Et-3OH-4-(CF3)-Ph-Pz-4-COOEt. The results showed that while it was not the most potent inhibitor identified, it demonstrated approximately 30% inhibition, suggesting its viability as a lead compound for further development into antimalarial drugs .

Medicinal Chemistry

The unique structure of Et-3OH-4-(CF3)-Ph-Pz-4-COOEt allows it to interact with various biological targets, which is critical in drug design. Its ability to bind with specific enzymes and receptors has been studied extensively to understand its pharmacodynamics and efficacy in medicinal applications.

Wirkmechanismus

The mechanism of action of Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate depends on its specific application:

Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.

Agrochemicals: It may inhibit the growth of certain pests or pathogens by interfering with their metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 3-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.

Methyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it more lipophilic and potentially enhancing its biological activity compared to similar compounds .

Biologische Aktivität

Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative with significant biological activity, particularly in the fields of anti-inflammatory and anticancer research. This compound, characterized by its trifluoromethyl group, has garnered attention due to its potential therapeutic applications.

- Molecular Formula : C13H11F3N2O3

- Molecular Weight : 300.23 g/mol

- CAS Number : 675148-19-3

- Density : Approximately 1.393 g/cm³

- pKa : Predicted to be around 6.53 .

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit notable cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), NCI-H460 (lung cancer), Hep-2 (laryngeal cancer).

- Inhibitory Concentration (IC50) :

These values indicate that the compound has a strong inhibitory effect on cell proliferation, particularly in breast and lung cancer models.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

- COX Inhibition :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl group | Enhances lipophilicity and biological activity |

| Hydroxy group at position 3 | Contributes to hydrogen bonding interactions |

| Carboxylate moiety | Involved in receptor binding and solubility |

This table summarizes how specific structural elements influence the compound's efficacy against cancer and inflammation.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on MCF7 and A549 Cell Lines :

- COX Inhibition Study :

Eigenschaften

IUPAC Name |

ethyl 5-oxo-2-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c1-2-21-12(20)10-7-18(17-11(10)19)9-5-3-8(4-6-9)13(14,15)16/h3-7H,2H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGRSRLRHHLTNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(NC1=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.